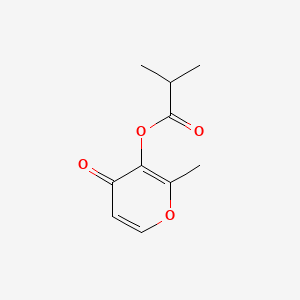
3-Carbometoxil-1,2,3,4-tetrahidroisoquinolina-1,4-diona
Descripción general
Descripción
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione is a heterocyclic compound with the empirical formula C11H9NO4 and a molecular weight of 219.19 g/mol . This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aromatic amine with a suitable ester, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.
Major Products Formed
Mecanismo De Acción
The mechanism of action of 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including those involved in inflammation and cell proliferation . Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbomethoxy group and the tetrahydroisoquinoline core structure make it a valuable compound for various synthetic and research applications .
Propiedades
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,8H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCQGFASLAKUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401534 | |
| Record name | 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91092-92-1 | |
| Record name | 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















